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Introduction: S100A7, also known as Psoriasin, is a member of the S100 family of calcium-

binding proteins. It is implicated in a variety of cellular processes and is particularly noted for its

role in cancer progression.[1][2] In several types of cancer, including breast and oral squamous

cell carcinoma, altered expression of S100A7 is associated with increased tumor growth, cell

motility, and invasion.[1][3] These application notes provide a detailed overview of the

experimental protocols to investigate the functional role of S100A7 in a cell culture setting.

Signaling Pathways of S100A7
S100A7 exerts its effects through interaction with various intracellular and extracellular

partners, activating downstream signaling cascades that promote cancer cell survival and

motility.
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Caption: S100A7 signaling pathways in cancer cells.

Experimental Protocols
Herein are detailed protocols for assessing the functional role of S100A7 in cancer cell lines.

These protocols can be adapted for cell lines with endogenous S100A7 expression, or in

models where S100A7 is overexpressed or knocked down.

Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the effect of S100A7 on cell viability and proliferation.

Materials:

Cancer cell line of interest

Complete culture medium
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96-well plates

Recombinant S100A7 protein or siRNA targeting S100A7

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

culture medium.

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Treat the cells with varying concentrations of recombinant S100A7 protein or transfect with

S100A7 siRNA. Include appropriate controls (e.g., vehicle control, non-targeting siRNA).

Incubate for the desired time points (e.g., 24, 48, 72 hours).

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of S100A7 on cancer cell migration.[4][5]

Materials:

Cancer cell line of interest

6-well or 12-well plates
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Sterile 200 µL pipette tips

Complete culture medium and serum-free medium

Microscope with a camera

Procedure:

Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.[4]

Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[5][6]

Wash the wells with PBS to remove detached cells and replace with fresh medium (serum-

free or low serum to inhibit proliferation).[6]

Capture images of the scratch at time 0.

Incubate the plate at 37°C and 5% CO2.

Capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

Measure the width of the scratch at different time points to quantify cell migration.

Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through an extracellular matrix, a key

step in metastasis.[7][8][9]

Materials:

Transwell inserts (8 µm pore size)

Matrigel or other basement membrane extract

Cancer cell line of interest

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

Cotton swabs
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Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.[7]

Harvest and resuspend cancer cells in serum-free medium.

Seed the cells into the upper chamber of the transwell inserts.[7]

Add medium containing a chemoattractant to the lower chamber.[7]

Incubate for 24-48 hours at 37°C and 5% CO2.

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

[6][7]

Fix and stain the invading cells on the lower surface of the membrane.[6][7]

Count the number of stained cells in several random fields under a microscope.

Western Blotting for MAPK Pathway Analysis
This protocol is to detect changes in the activation of the MAPK signaling pathway in response

to S100A7.[10][11][12]

Materials:

Cancer cell line of interest

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-S100A7, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Treat cells as required and then lyse them on ice.

Determine the protein concentration of the lysates.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane for 1 hour at room temperature.[10]

Incubate the membrane with primary antibodies overnight at 4°C.[10]

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Co-Immunoprecipitation (Co-IP) for S100A7-Jab1
Interaction
This protocol is to confirm the physical interaction between S100A7 and its binding partner

Jab1.[1][13]

Materials:

Cancer cell line expressing both S100A7 and Jab1

Co-IP lysis buffer
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Primary antibody for immunoprecipitation (e.g., anti-S100A7 or anti-Jab1)

Control IgG antibody

Protein A/G magnetic beads

Wash buffer

Elution buffer

Reagents for Western blotting

Procedure:

Lyse the cells with a non-denaturing Co-IP lysis buffer.

Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.

Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG

overnight at 4°C.

Add Protein A/G beads to capture the antibody-protein complexes.

Wash the beads several times to remove non-specifically bound proteins.

Elute the protein complexes from the beads.

Analyze the eluted proteins by Western blotting using antibodies against the suspected

interacting protein (e.g., anti-Jab1 if anti-S100A7 was used for IP).

Data Presentation
The following tables are examples of how to present quantitative data from the described

experiments. The actual values should be determined empirically for each cell line and

experimental condition.

Table 1: Effect of Recombinant S100A7 on Cell Viability (% of Control)
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Concentration of
S100A7

24 hours 48 hours 72 hours

0 µg/mL (Control) 100% 100% 100%

0.1 µg/mL 105% 115% 125%

0.5 µg/mL 110% 130% 150%

1.0 µg/mL 112% 135% 155%

Table 2: Quantification of Cell Migration and Invasion

Experimental Condition Wound Closure (%) at 24h Number of Invading Cells

Control (e.g., non-targeting

siRNA)
30% 150

S100A7 Overexpression 75% 450

S100A7 Knockdown 10% 50

Experimental Workflow
The following diagram illustrates a typical workflow for investigating the role of S100A7 in

cancer cells.
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Caption: A typical experimental workflow for S100A7 studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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